tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a piperidine ring
Mechanism of Action
Target of Action
Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound that is often used as an intermediate in organic synthesis The primary targets of this compound are not explicitly mentioned in the available resources
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminoethyl compounds. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities that make it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for various manufacturing processes.
Comparison with Similar Compounds
- tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities that include antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H22N2O2
- CAS Number : 1334493-86-5
The compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl side chain, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission, potentially impacting mood and cognitive functions.
- Enzyme Inhibition : It may inhibit certain enzymes related to metabolic pathways, which can affect cell proliferation and survival.
Table 1: Summary of Biological Targets and Mechanisms
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution properties. Its lipophilicity is enhanced by the tert-butyl group, which may facilitate cellular uptake.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Moderate |
Metabolism | Hepatic |
Excretion | Renal |
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
"The compound was found to induce cell cycle arrest and promote apoptotic cell death in human breast cancer cells."
Case Study 2: Neuroprotective Effects
Research indicates that this compound may protect neurons from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
"The neuroprotective effects were linked to the modulation of oxidative stress markers and inflammation."
Properties
IUPAC Name |
tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-7-5-6-8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHURVYQOXPFTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334493-86-5 |
Source
|
Record name | tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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